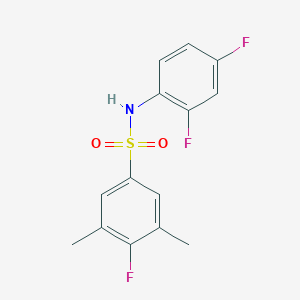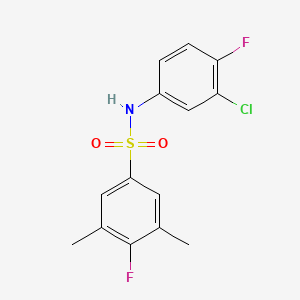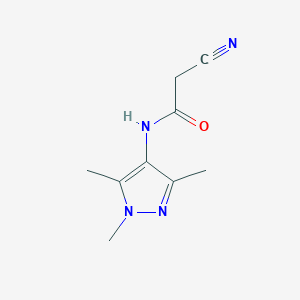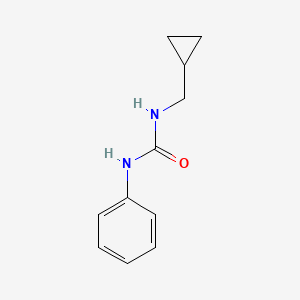![molecular formula C8H9Cl2NO2S2 B7481456 1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B7481456.png)
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C8H9Cl2NO2S2 and a molecular weight of 286.2 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group and a dichlorothienyl moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Applications De Recherche Scientifique
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorothienyl moiety may also contribute to its biological activity by interacting with cellular membranes and disrupting their function .
Comparaison Avec Des Composés Similaires
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(5-Methyl-2-thienyl)sulfonyl]pyrrolidine: This compound has a methyl group instead of chlorine atoms, which may alter its chemical reactivity and biological activity.
1-[(2,4-Dimethylphenyl)sulfonyl]pyrrolidine: The presence of a dimethylphenyl group instead of a dichlorothienyl moiety can significantly change its properties and applications.
1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: This compound has a chlorophenyl group, which may result in different chemical and biological behaviors compared to the dichlorothienyl derivative.
Propriétés
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S2/c9-7-5-6(8(10)14-7)15(12,13)11-3-1-2-4-11/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJEUWENVVEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl]benzoic acid](/img/structure/B7481379.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7481385.png)
![4-Piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B7481387.png)
methanone](/img/structure/B7481398.png)
![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7481403.png)
![4-(dimethylamino)-N-[[4-(dimethylamino)phenyl]methyl]benzamide](/img/structure/B7481415.png)
![N-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7481424.png)
![N-[2-(2-chloro-6-fluorophenyl)ethyl]acetamide](/img/structure/B7481432.png)


![N-[4-[[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]phenyl]acetamide](/img/structure/B7481448.png)
![[3,5-bis(trifluoromethyl)phenyl]-N-(2-pyridylmethyl)carboxamide](/img/structure/B7481453.png)


